Karavilagenin A
Overview
Description
Karavilagenin A is a natural product isolated from the dried fruit of Momordica charantia L., commonly known as bitter melon or bitter gourd. This compound belongs to the cucurbitane-type triterpenes, a class of chemical compounds known for their diverse biological activities. This compound has garnered attention due to its potential medicinal properties, including antidiabetic, anticancer, and anti-inflammatory effects .
Mechanism of Action
Target of Action
Karavilagenin A is a natural product of the plant Momordica, specifically from the Cucurbitaceae family .
Mode of Action
It’s suggested that compounds from the same family have the ability to inhibit p-glycoprotein in cancer cells overexpressing this abc transporter, as well as efflux pump inhibitors in resistant bacteria strains .
Biochemical Pathways
This compound, like other bioactive compounds from the Momordica charantia plant, may be involved in the Keap1-Nrf2 pathway . This pathway is crucial for cellular antioxidant responses to both endogenous and exogenous stress incidences mediated by Reactive Oxygen Species (ROS) and electrophiles .
Result of Action
It’s known that compounds from the same family have shown selective antiproliferative activity against multidrug-resistant cancer cells . Moreover, they have demonstrated in vitro antimalarial activity against the blood and liver stages of Plasmodium strains .
Action Environment
The action environment of this compound is likely to be influenced by various factors. For instance, the plant Momordica charantia, from which this compound is derived, is predominantly cultivated in tropical and subtropical regions . Environmental factors such as temperature, humidity, and soil composition could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Karavilagenin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in glucose metabolism, thereby exerting hypoglycemic effects . Additionally, this compound interacts with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential in managing metabolic disorders and inflammatory conditions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, leading to reduced inflammation . Furthermore, this compound affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . These cellular effects contribute to its potential therapeutic benefits in conditions such as diabetes and cancer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, this compound inhibits the activity of enzymes involved in glucose metabolism, leading to decreased blood glucose levels . Additionally, it modulates the expression of genes involved in oxidative stress and inflammation, thereby exerting antioxidant and anti-inflammatory effects . These molecular mechanisms underline the compound’s potential in managing metabolic and inflammatory disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but it may degrade under certain environmental factors . Long-term studies have shown that this compound maintains its hypoglycemic and anti-inflammatory effects over extended periods . Its stability and efficacy may vary depending on the experimental conditions and storage methods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant hypoglycemic and anti-inflammatory effects without any adverse effects . At higher doses, this compound may cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glucose and lipid metabolism. It interacts with enzymes such as glucokinase and glucose-6-phosphatase, modulating their activities to regulate blood glucose levels . Additionally, this compound affects lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and oxidation . These interactions contribute to its potential in managing metabolic disorders such as diabetes and obesity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Karavilagenin A involves the extraction from the dried fruit of Momordica charantia using methanol as a solvent. The methanol extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The process involves large-scale cultivation of Momordica charantia, followed by harvesting, drying, and extraction using methanol. The extract is then purified using industrial-scale chromatographic methods to obtain this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Karavilagenin A undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Karavilagenin A has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Karavilagenin A is structurally similar to other cucurbitane-type triterpenes, such as:
- Karavilagenin B
- Karavilagenin C
- Momordicoside I aglycone
- 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
- Momordicoside F1
- Momordicoside G
Uniqueness: this compound is unique due to its specific structural features, including the presence of hydroxyl and methoxy groups at specific positions on the cucurbitane skeleton. These structural features contribute to its distinct biological activities and make it a valuable compound for scientific research .
Properties
IUPAC Name |
(3S,7S,8R,9S,10S,13R,14S,17R)-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O3/c1-21(12-11-16-28(2,3)35-10)22-15-17-32(8)27-25(34-9)20-24-23(13-14-26(33)29(24,4)5)30(27,6)18-19-31(22,32)7/h11,16,20-23,25-27,33H,12-15,17-19H2,1-10H3/b16-11+/t21-,22-,23-,25+,26+,27-,30+,31-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXKMMLNVLFMJM-QTACYZFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)OC)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Karavilagenin A and where is it found?
A1: this compound is a cucurbitane-type triterpene first isolated from the dried fruit of the Sri Lankan plant Momordica charantia L., also known as bitter melon. []
Q2: What is the Structure-Activity Relationship (SAR) information available for this compound and related compounds?
A4: The provided excerpts highlight some SAR trends observed for cucurbitane-type triterpenoids like Karavilagenins. For instance, in the study on schistosomicidal activity, the presence of free hydroxyl groups in the tetracyclic skeleton appeared crucial for activity, as compounds with sugar moieties or acylated derivatives showed reduced or no effect. [] This suggests that specific structural features within this class of compounds significantly influence their biological activity.
Q3: What are the known analytical methods for characterizing and quantifying this compound?
A5: The provided research highlights that common techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were crucial in elucidating the structure of this compound and related compounds. [] These methods provide information about the connectivity of atoms and molecular weight, respectively. Additionally, techniques like column chromatography, using silica gel and Sephadex LH-20, played a role in isolating and purifying this compound from the plant extract. []
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